
4-(3,5-Dimethylphenyl)-3-butyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethylphenyl)-3-butyn-1-ol is an organic compound characterized by the presence of a butynyl group attached to a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylphenyl)-3-butyn-1-ol typically involves the reaction of 3,5-dimethylphenylacetylene with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethylphenyl)-3-butyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 4-(3,5-Dimethylphenyl)-3-butyn-1-one.
Reduction: Formation of 4-(3,5-Dimethylphenyl)-3-butene-1-ol or 4-(3,5-Dimethylphenyl)-butane-1-ol.
Substitution: Formation of 4-(3,5-Dimethylphenyl)-3-butyn-1-chloride or 4-(3,5-Dimethylphenyl)-3-butyn-1-bromide.
Scientific Research Applications
4-(3,5-Dimethylphenyl)-3-butyn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving hydroxyl and alkyne groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)-3-butyn-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the alkyne group can participate in click chemistry reactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
- 4-(3,5-Dimethylphenyl)-3-butyn-2-ol
- 4-(3,5-Dimethylphenyl)-3-butyn-1-one
- 4-(3,5-Dimethylphenyl)-3-butene-1-ol
Comparison: 4-(3,5-Dimethylphenyl)-3-butyn-1-ol is unique due to the presence of both a hydroxyl group and an alkyne group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-(3,5-dimethylphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h7-9,13H,4,6H2,1-2H3 |
InChI Key |
BKOIRRWVIRLCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C#CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


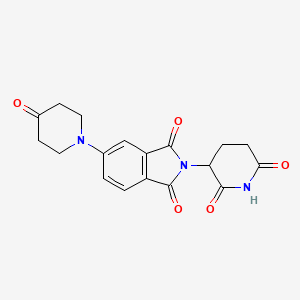
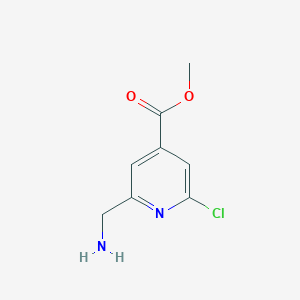


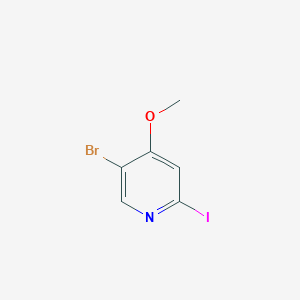
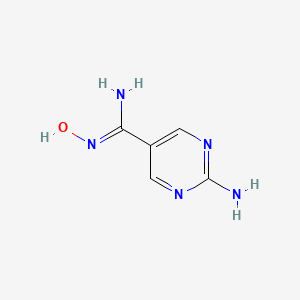
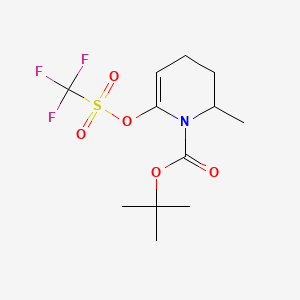
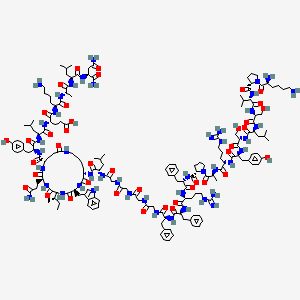
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)



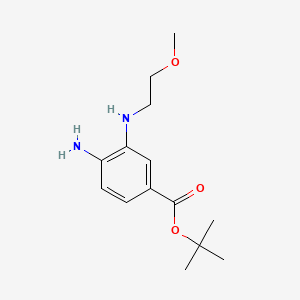
![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)
